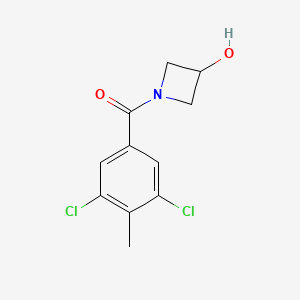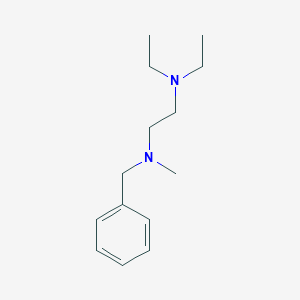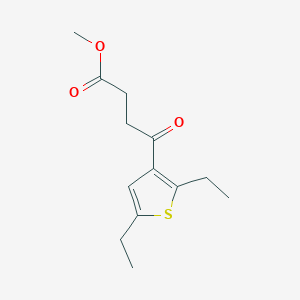
1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been studied for its potential use in scientific research. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, perception, and behavior.
作用機序
The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine involves its binding to the serotonin 5-HT2A receptor. This receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in the regulation of various physiological functions. When 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine binds to the 5-HT2A receptor, it activates a signaling pathway that leads to the release of neurotransmitters, such as dopamine and glutamate. This activation of the 5-HT2A receptor is thought to be responsible for the psychoactive effects of 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine are not well understood. However, it is known to have psychoactive effects that are similar to those of other hallucinogenic drugs, such as LSD and psilocybin. These effects include altered perception, mood, and cognition. 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has also been shown to induce visual hallucinations and changes in the sense of time and space.
実験室実験の利点と制限
The advantages of using 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine in lab experiments include its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. It is also a potent agonist of the 5-HT2A receptor, which means that it can induce strong and consistent effects. However, the limitations of using 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine in lab experiments include its psychoactive effects, which can make it difficult to interpret the results of experiments. 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine is also a synthetic compound that requires expertise in organic chemistry to synthesize.
将来の方向性
There are many future directions for the study of 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine. One direction is to investigate its potential therapeutic uses, particularly in the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to study the molecular mechanisms underlying its effects on the brain and behavior. This could involve the use of advanced imaging techniques, such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), to study the effects of 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine on brain activity. Additionally, further research is needed to understand the long-term effects of 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine on the brain and behavior.
合成法
The synthesis of 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine involves a multi-step process that starts with the reaction of 2,4-dimethoxybenzyl chloride with piperazine to form 1-(2,4-dimethoxybenzyl)piperazine. This intermediate is then reacted with thienylacetic acid to form the final product, 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine. The synthesis of 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been used in studies investigating the effects of serotonin on mood, cognition, perception, and behavior. It has also been used to study the mechanisms underlying the hallucinogenic effects of other psychoactive drugs, such as LSD.
特性
IUPAC Name |
[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-6-5-14(16(12-15)23-2)13-19-7-9-20(10-8-19)18(21)17-4-3-11-24-17/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMAOXZMBXIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,4-Dimethoxybenzyl)piperazin-1-yl](thiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,5R*)-N-{2-[(4-methylphenyl)thio]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5691861.png)
![1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5691868.png)
![1-{4-[(4S)-4-hydroxy-3,3,4-trimethyl-1-piperidinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5691876.png)
![2-propyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5691882.png)

![2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide](/img/structure/B5691888.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5691903.png)

![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691921.png)
![2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691922.png)

![1-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5691939.png)
